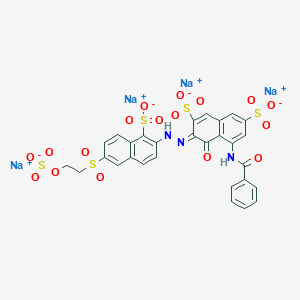

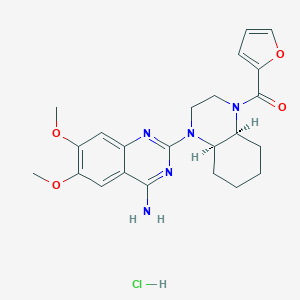

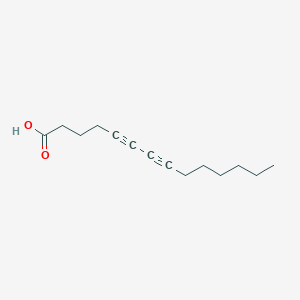

![molecular formula C22H32N4OSi B115086 7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine CAS No. 821794-84-7](/img/structure/B115086.png)

7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

Pyrrolo[2,3-d]pyrimidine scaffolds are pivotal in medicinal and pharmaceutical industries due to their extensive synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. These catalysts allow for a broad range of applicability in developing lead molecules, demonstrating the scaffold's significance in drug development (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

The pyrimidine ring, part of the pyrrolo[2,3-d]pyrimidine structure, plays a critical role in the development of optoelectronic materials. Quinazolines and pyrimidines, including pyrrolo[2,3-d]pyrimidine derivatives, have been used to create novel materials for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). These materials exhibit significant potential in photo- and electroluminescence, highlighting the versatility of pyrimidine-containing compounds in advancing technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Optical Sensors

Derivatives of pyrimidines, akin to the core structure in the compound of interest, serve as exquisite materials for optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications. This utility extends their application beyond synthetic chemistry into the realms of sensor technology and materials science, showcasing the broad applicability of pyrimidine derivatives in scientific research (Jindal & Kaur, 2021).

N-Heterocycle Synthesis

The tert-butyldimethylsilyloxy group, often used as a protective group in synthetic organic chemistry, facilitates the synthesis of N-heterocycles, including pyrrolo[2,3-d]pyrimidine derivatives. These methodologies offer access to a diverse array of structurally complex piperidines, pyrrolidines, and azetidines, underscoring the importance of protective groups like TBDMS in enabling the synthesis of therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Propiedades

IUPAC Name |

7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4OSi/c1-16-8-10-17(11-9-16)18-14-26(21-19(18)20(23)24-15-25-21)12-7-13-27-28(5,6)22(2,3)4/h8-11,14-15H,7,12-13H2,1-6H3,(H2,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVMOIGQWBIQRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

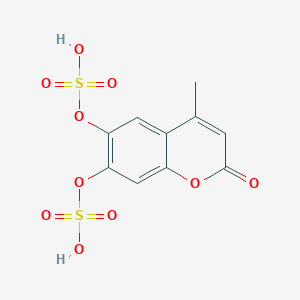

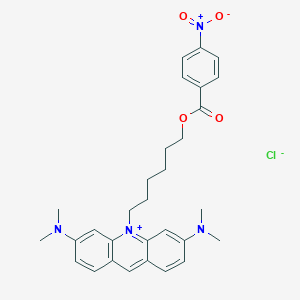

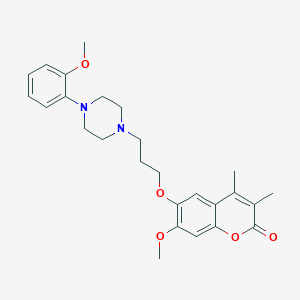

![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)

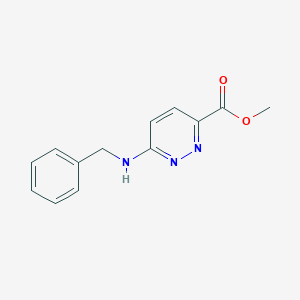

![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)